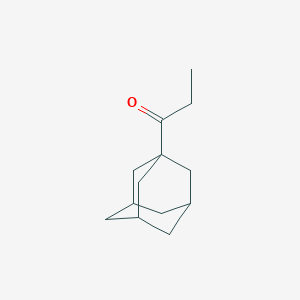

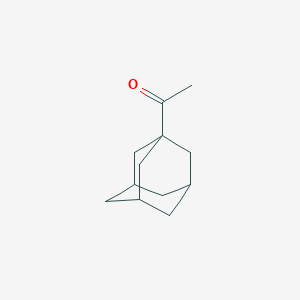

1-(1-金刚烷基)丙-1-酮

描述

1-(1-Adamantyl)propan-1-one is a chemical compound with the molecular formula C13H20O . It has an average mass of 192.297 Da and a monoisotopic mass of 192.151413 Da . It is used in laboratory chemicals .

Synthesis Analysis

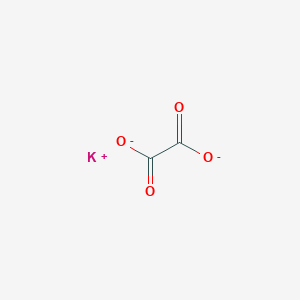

The synthesis of 1-(1-Adamantyl)propan-1-one can be achieved from Ethylmagnesium bromide and 1-Adamantanecarbonyl chloride . Another method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .Molecular Structure Analysis

The molecular structure of 1-(1-Adamantyl)propan-1-one consists of a carbon backbone with 13 carbon atoms, 20 hydrogen atoms, and one oxygen atom . The structure is based on the adamantane core, a highly symmetrical, three-dimensional structure composed of four fused cyclohexane rings .Chemical Reactions Analysis

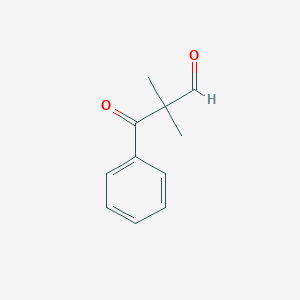

The high reactivity of adamantane derivatives like 1-(1-Adamantyl)propan-1-one offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . For example, the acid-catalyzed reaction of adamantanone with acetophenone in a toluene solution has been investigated .科学研究应用

- 抗病毒剂: 研究人员已经探索了金刚烷衍生物的抗病毒特性。 这些化合物通过抑制 M2 离子通道蛋白对流感病毒表现出活性 .

- 抗癌剂: 1-(1-金刚烷基)丙-1-酮衍生物由于其独特的结构特征和生物活性而被研究作为潜在的抗癌剂 .

- 金刚石类: 这些化合物,包括金刚烷衍生物,作为纳米金刚石和金刚石类材料的构建模块。 它们在纳米技术、量子计算以及作为药物递送系统的分子支架中得到应用 .

- 纳米线: 可以合成乙烯基二取代金刚烷并用作连接半导体接触表面的纳米线 .

- 表面功能化材料: 金刚烷部分广泛应用于设计药物递送系统和表面识别研究。 将金刚烷衍生物掺入脂质体、环糊精和树枝状大分子中可以增强其功能 .

- 催化转化: 量子化学计算已被用来研究金刚烷衍生物的电子结构,并阐明其化学和催化转化的机理 .

- 自酰化: 1-金刚烷乙酸可以在三氟乙酸酐中自酰化,从而合成空间位阻的 1-金刚烷基(1-金刚烷乙酰基)酮 .

药物开发和药物化学

材料科学与纳米技术

表面识别和传感器

有机合成与催化

高分子化学

生物学研究

安全和危害

未来方向

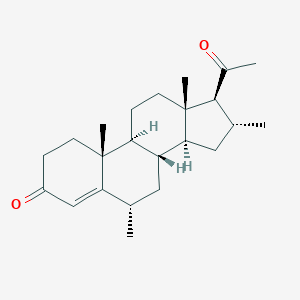

The future directions in the field of adamantane chemistry involve the synthesis of unsaturated adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

作用机制

Target of Action

It’s known that the compound is used in proteomics research , suggesting it may interact with proteins or other biological molecules.

Mode of Action

It’s known to participate in the willgerodt–kindler reaction . This reaction involves the transformation of ketones into thioamides, a process that could potentially alter the function of target molecules .

Biochemical Pathways

Its involvement in the willgerodt–kindler reaction suggests it may influence pathways involving ketones and thioamides .

Result of Action

The Willgerodt–Kindler reaction of 1-(1-Adamantyl)propan-1-one with sulfur and morpholine results in the formation of thiomorpholides, which are then hydrolyzed to obtain 3-(1-Adamantyl)propanoic acids . This suggests that the compound’s action results in the production of these acids, which could have various molecular and cellular effects.

Action Environment

The action of 1-(1-Adamantyl)propan-1-one is influenced by environmental factors such as the presence of a solvent and a catalyst. For instance, the use of diglyme as a solvent and sodium butyl xanthate as a catalyst significantly shortens the reaction time and improves the yield in the Willgerodt–Kindler reaction .

属性

IUPAC Name |

1-(1-adamantyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQIZWVVFUGCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335751 | |

| Record name | 1-(1-adamantyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1660-05-5 | |

| Record name | 1-(1-adamantyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)

![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)

![6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B167557.png)

![Acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B167568.png)